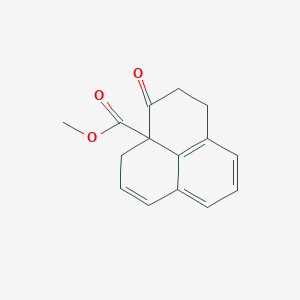
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine;dihydrate is a heterocyclic compound that contains both oxadiazole and oxazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine typically involves the formation of the oxadiazole and oxazole rings through cyclization reactions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring, followed by the formation of the oxazole ring through cyclization with appropriate reagents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with different functional groups, while substitution reactions can introduce new substituents onto the oxadiazole or oxazole rings .
Scientific Research Applications
2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with specific receptors in the body, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine include other oxadiazole and oxazole derivatives, such as:
- 5-Methyl-1,3,4-oxadiazol-2-yl compounds
- 2-Methyl-4-nitrophenylamino derivatives
- 1,2,4-Oxadiazole derivatives .
Uniqueness
What sets 2-Methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine apart from similar compounds is its unique combination of oxadiazole and oxazole rings, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for various scientific research and industrial applications .
Properties
CAS No. |
878027-59-9 |
|---|---|
Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-methyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)-1,3-oxazol-5-amine;dihydrate |
InChI |
InChI=1S/C7H8N4O2.2H2O/c1-3-9-5(6(8)12-3)7-11-10-4(2)13-7;;/h8H2,1-2H3;2*1H2 |
InChI Key |
OMXQYISYTHLCPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N)C2=NN=C(O2)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)

![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)
![1H-Indene, 1-[bis(4-methylphenyl)methylene]-](/img/structure/B12591915.png)

![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)

![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



